1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl-
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Overview
Description
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is known for its various biological activities and is used in several scientific research applications.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- involves several steps. One common method includes the reaction of theobromine with specific reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other purine derivatives . In biology and medicine, it has been studied for its potential antiviral and anticancer properties . It is also used in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a phosphodiesterase inhibitor, which increases the levels of cyclic AMP and cyclic GMP in cells, leading to various physiological effects . This compound also interacts with adenosine receptors, which play a role in its biological activities .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- is similar to other xanthine derivatives such as caffeine, theophylline, and theobromine . it has unique properties that make it distinct from these compounds. For example, it has a different set of biological activities and is used in different scientific research applications .
Similar Compounds::- Caffeine
- Theophylline
- Theobromine
- 7-Ethyl-1,3-dimethylxanthine
- 8-Chlorotheophylline
Properties
CAS No. |
46155-90-2 |
---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1,3-dimethyl-5,7-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3-5H,1-2H3,(H,8,9) |
InChI Key |
ONILBYQUDNGOOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
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